

# Elucidating the Chemical Structure of C<sub>15</sub>H<sub>18</sub>ClNO<sub>5</sub>S: A Technical Guide

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## Compound of Interest

Compound Name: C<sub>15</sub>H<sub>18</sub>ClNO<sub>5</sub>S

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For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive strategy for the structural elucidation of a novel organic compound with the molecular formula **C<sub>15</sub>H<sub>18</sub>ClNO<sub>5</sub>S**. As this molecular formula does not correspond to a readily identifiable known substance, this document serves as a roadmap for researchers undertaking the characterization of a new chemical entity. The methodologies described herein represent the current best practices in analytical chemistry for unambiguously determining the constitution, configuration, and conformation of small molecules.

## Initial Assessment and Elemental Composition

The first step in the characterization of an unknown compound is the confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which, in conjunction with the isotopic distribution pattern, can confirm the proposed molecular formula.

Table 1: Elemental Analysis of **C<sub>15</sub>H<sub>18</sub>ClNO<sub>5</sub>S**

Element	Atomic Mass (amu)	Number of Atoms	Total Mass (amu)	Mass Percentage (%)
Carbon (C)	12.011	15	180.165	47.19
Hydrogen (H)	1.008	18	18.144	4.75
Chlorine (Cl)	35.453	1	35.453	9.29
Nitrogen (N)	14.007	1	14.007	3.67
Oxygen (O)	15.999	5	79.995	20.96
Sulfur (S)	32.065	1	32.065	8.40
Total	381.829	100.00		

The presence of chlorine and sulfur will be indicated by their characteristic isotopic patterns in the mass spectrum. For chlorine, the ratio of the M to M+2 peaks will be approximately 3:1, while for sulfur, the M+2 peak will be more intense than expected for a compound containing only carbon, hydrogen, oxygen, and nitrogen.

## Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic techniques is essential to piece together the molecular structure.

### Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound.<sup>[1][2]</sup> High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which helps in confirming the molecular formula.<sup>[1]</sup>

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is utilized.

- **Ionization Source:** Electrospray ionization (ESI) is a common soft ionization technique suitable for polar organic molecules.
- **Sample Preparation:** The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically 1-10 µg/mL). A small amount of formic acid or ammonium acetate may be added to promote ionization.
- **Data Acquisition:** The sample is introduced into the mass spectrometer, and the mass-to-charge ratio ( $m/z$ ) of the molecular ion is measured with high accuracy. Both positive and negative ion modes should be explored.
- **Data Analysis:** The measured accurate mass is used to calculate the elemental composition using specialized software. The isotopic pattern is compared with the theoretical pattern for **C<sub>15</sub>H<sub>18</sub>ClNO<sub>5</sub>S** to confirm the presence of chlorine and sulfur.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis through MS/MS experiments provides valuable information about the connectivity of the molecule by breaking it down into smaller, identifiable pieces.<sup>[1]</sup>

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for **C<sub>15</sub>H<sub>18</sub>ClNO<sub>5</sub>S**

Ion	Calculated $m/z$	Observed $m/z$	Mass Error (ppm)
[M+H] <sup>+</sup>	382.0670	382.0668	-0.5
[M+Na] <sup>+</sup>	404.0490	404.0487	-0.7

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.<sup>[3][4][5][6]</sup> A suite of 1D and 2D NMR experiments is required for a complete structural assignment.

### Experimental Protocol: NMR Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

- Sample Preparation: The purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, MeOD-d<sub>4</sub>). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- 1D NMR Experiments:
  - <sup>1</sup>H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
  - <sup>13</sup>C NMR: Shows the number of different types of carbon atoms in the molecule.
  - DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.
- 2D NMR Experiments:
  - COSY (Correlation Spectroscopy): Shows correlations between coupled protons, revealing the proton-proton connectivity.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
  - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is important for determining the stereochemistry.

Table 3: Expected NMR Data for a Hypothetical **C<sub>15</sub>H<sub>18</sub>ClNO<sub>5</sub>S** Structure

Experiment	Information Gained
$^1\text{H}$ NMR	Chemical shifts, integration (number of protons), and coupling constants (proton connectivity).
$^{13}\text{C}$ NMR	Number and types of carbon environments (aliphatic, aromatic, carbonyl, etc.).
DEPT-135	Differentiates between $\text{CH}/\text{CH}_3$ (positive signals) and $\text{CH}_2$ (negative signals).
COSY	Identifies spin systems (e.g., $-\text{CH}-\text{CH}_2-$ ).
HSQC	Connects protons to their directly attached carbons.
HMBC	Establishes long-range C-H connectivity, linking different fragments of the molecule.
NOESY/ROESY	Determines relative stereochemistry by identifying protons that are close in space.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[\[7\]](#)[\[8\]](#)[\[9\]](#)

### Experimental Protocol: FTIR Spectroscopy

- **Instrumentation:** A Fourier-transform infrared spectrometer.
- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.
- **Data Acquisition:** The infrared spectrum is recorded, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ .
- **Data Analysis:** The absorption bands in the spectrum are correlated to specific functional groups.

Table 4: Potential FTIR Absorption Bands for **C<sub>15</sub>H<sub>18</sub>ClNO<sub>5</sub>S**

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3400-3200	O-H stretch (alcohol, carboxylic acid) or N-H stretch (amine, amide)
~3100-3000	C-H stretch (aromatic or vinyl)
~3000-2850	C-H stretch (aliphatic)
~1750-1650	C=O stretch (carbonyl of ester, amide, ketone, or carboxylic acid)
~1600, ~1475	C=C stretch (aromatic ring)
~1300-1000	C-O stretch (ester, ether, alcohol)
~1350, ~1150	S=O stretch (sulfonamide, sulfone, or sulfonate)
~800-600	C-Cl stretch

## Three-Dimensional Structure Determination

### X-ray Crystallography

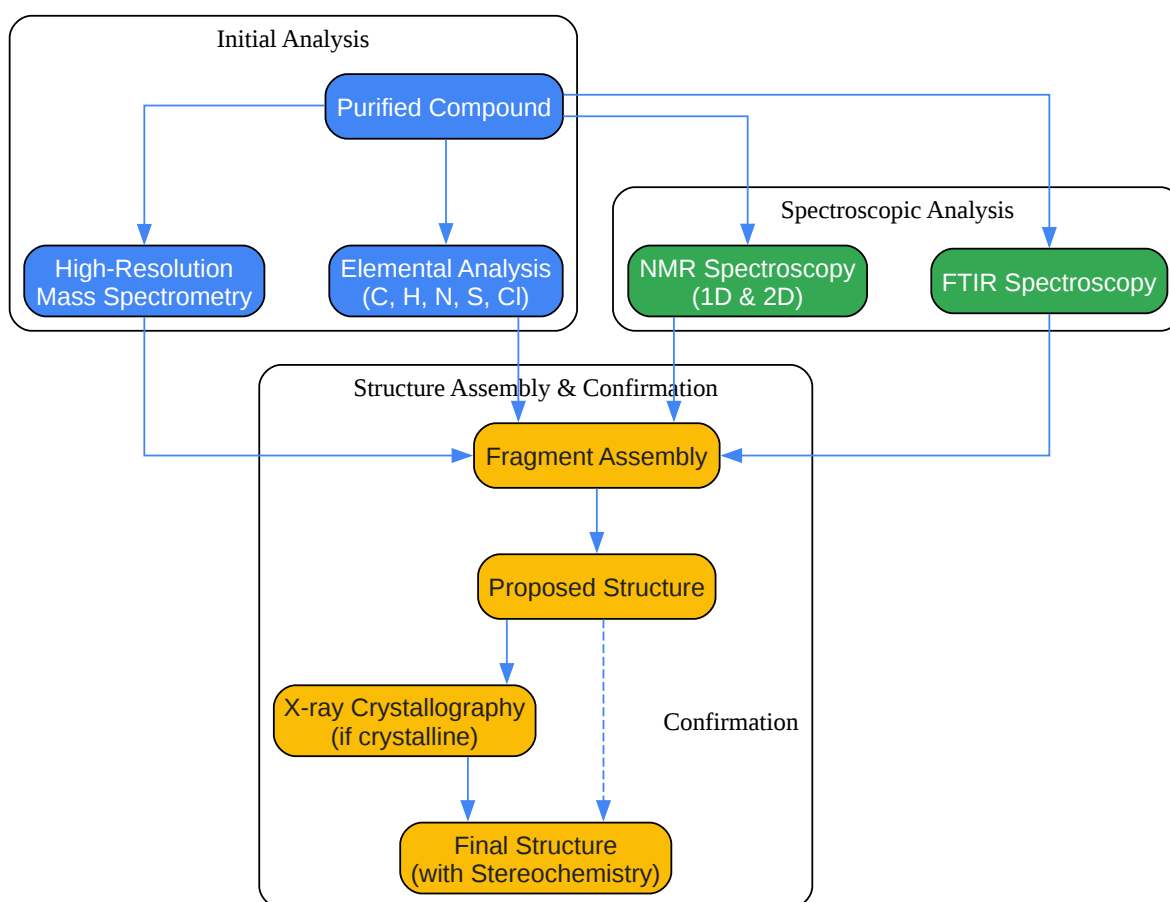
For crystalline compounds, single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure and the absolute configuration of chiral centers.

[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

#### Experimental Protocol: Single-Crystal X-ray Crystallography

- **Crystal Growth:** High-quality single crystals of the compound are grown from a suitable solvent or solvent system. This can be a challenging and time-consuming step.
- **Data Collection:** A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.
- **Structure Solution and Refinement:** The diffraction data is used to solve the crystal structure and refine the atomic positions.
- **Absolute Configuration:** For chiral molecules, the absolute configuration can often be determined if a heavy atom (like chlorine or sulfur in this case) is present.

The process of elucidating the structure of a novel compound is an iterative one, integrating data from multiple analytical techniques.

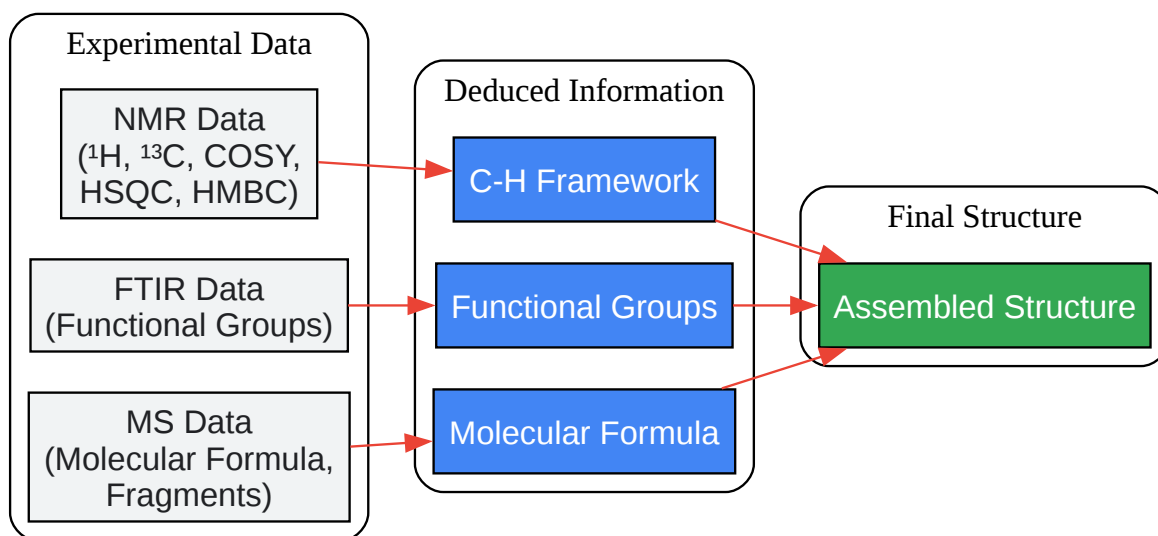


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Figure 1. Workflow for the structural elucidation of a novel compound.

# Logical Relationships in Spectroscopic Data Interpretation

The interpretation of spectroscopic data involves a logical process of deduction and cross-verification between different datasets.



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Figure 2. Logical flow of data integration for structure determination.

By systematically applying these analytical techniques and integrating the resulting data, researchers can confidently and accurately elucidate the complete chemical structure of the novel compound **C<sub>15</sub>H<sub>18</sub>ClNO<sub>5</sub>**. This detailed structural information is paramount for understanding its chemical properties, biological activity, and potential applications in drug development and other scientific fields.

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